molecular formula C16H14O4 B12630698 2-Formyl-5-methylphenyl 4-methoxybenzoate CAS No. 920525-98-0

2-Formyl-5-methylphenyl 4-methoxybenzoate

Cat. No.: B12630698
CAS No.: 920525-98-0
M. Wt: 270.28 g/mol
InChI Key: FBBDMNCZUPJCTK-UHFFFAOYSA-N
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Description

2-Formyl-5-methylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methyl group, and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-methylphenyl 4-methoxybenzoate typically involves the esterification of 2-formyl-5-methylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-methylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Formyl-5-methylbenzoic acid.

    Reduction: 2-Hydroxymethyl-5-methylphenyl 4-methoxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-5-methylphenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-5-methylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The methoxybenzoate group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-formyl-2-methoxybenzoate: Similar structure but lacks the methyl group on the phenyl ring.

    Methyl 2-methoxybenzoate: Lacks the formyl and methyl groups.

    (2-methylphenyl) 4-methoxybenzoate: Lacks the formyl group.

Uniqueness

2-Formyl-5-methylphenyl 4-methoxybenzoate is unique due to the presence of both the formyl and methoxybenzoate groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

920525-98-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2-formyl-5-methylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C16H14O4/c1-11-3-4-13(10-17)15(9-11)20-16(18)12-5-7-14(19-2)8-6-12/h3-10H,1-2H3

InChI Key

FBBDMNCZUPJCTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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